molecular formula C5H12ClF2NO2S B13462736 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride

Cat. No.: B13462736
M. Wt: 223.67 g/mol
InChI Key: KBBCVAFDPXVOJK-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is a fluorinated amine derivative characterized by a propane backbone substituted with two fluorine atoms at the C2 position and an ethanesulfonyl group at C3. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is of interest in medicinal chemistry due to the presence of fluorine, which improves metabolic stability and bioavailability, and the sulfonyl group, which can modulate electronic properties and solubility .

Properties

Molecular Formula

C5H12ClF2NO2S

Molecular Weight

223.67 g/mol

IUPAC Name

3-ethylsulfonyl-2,2-difluoropropan-1-amine;hydrochloride

InChI

InChI=1S/C5H11F2NO2S.ClH/c1-2-11(9,10)4-5(6,7)3-8;/h2-4,8H2,1H3;1H

InChI Key

KBBCVAFDPXVOJK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC(CN)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Ethanesulfonyl group (-SO₂CH₂CH₃) : A strong electron-withdrawing group that may reduce amine basicity and influence intermolecular interactions.
  • Geminal difluoro substitution (C2) : Fluorine atoms increase lipophilicity and resistance to oxidative metabolism.
  • Hydrochloride salt : Improves crystallinity and handling properties.

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional groups, fluorine substitution, and sulfonyl motifs.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Substituents Functional Impact Source
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride C₅H₁₀ClF₂NO₂S (calculated) C2: -F₂; C3: -SO₂CH₂CH₃ Enhanced lipophilicity, reduced pKa
1-[6-chloro-3-(ethanesulfonyl)pyridin-2-yl]ethan-1-one C₉H₉ClNO₃S Pyridine ring; ethanesulfonyl group Increased π-π stacking potential
(S)-1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N C2: -CF₃ Higher electronegativity, lower pKa
2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride C₅H₁₀ClF₂N Cyclopropane; difluoro substitution Conformational rigidity

Table 2: Inferred Physicochemical Properties

Property Target Compound 1-[6-chloro-3-(ethanesulfonyl)pyridin-2-yl]ethan-1-one (S)-1,1,1-Trifluoropropan-2-amine HCl
Molecular Weight (g/mol) ~229.6 (calculated) 247.70 159.55
Lipophilicity (LogP) Moderate (due to -F₂ and -SO₂) High (aromatic pyridine) High (CF₃)
Solubility Moderate (hydrochloride salt) Low (non-polar pyridine) High (smaller molecule)
pKa (amine) Reduced (electron-withdrawing -SO₂) N/A Significantly reduced (CF₃)

Key Structural and Functional Differences

Ethanesulfonyl vs. Trifluoromethyl Groups

  • Solubility : Sulfonyl groups improve aqueous solubility compared to -CF₃, which is highly lipophilic.

Difluoro vs. Trifluoro Substitution

  • Steric and Electronic Impact : Geminal difluoro substitution (C-F₂) introduces less steric hindrance than -CF₃ but still enhances metabolic stability.
  • Conformational Flexibility : The propane backbone in the target compound allows more rotational freedom compared to cyclopropane-containing analogs (e.g., 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride), which are conformationally restricted .

Comparison with Aromatic Sulfonyl Derivatives

  • 1-[6-chloro-3-(ethanesulfonyl)pyridin-2-yl]ethan-1-one : The pyridine ring in this analog enables π-π interactions, which are absent in the aliphatic target compound. This difference may influence binding to aromatic biological targets .

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